Silal

Analgesic Activity Neuropathic Pain In Vivo Pharmacology

Select silagaba compounds for neuropathic pain research requiring CNS-sparing analgesia. Unlike pregabalin, silagaba132 and 161 show pregabalin-like efficacy without motor impairment, enabling cleaner behavioral readouts. Ideal for PK/PD modeling and target deconvolution studies. Verify variant CAS (1607006-78-9, 1607006-79-0).

Molecular Formula CHOSi
Molecular Weight 57.103 g/mol
Cat. No. B15430928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilal
Molecular FormulaCHOSi
Molecular Weight57.103 g/mol
Structural Identifiers
SMILESC(=O)[Si]
InChIInChI=1S/CHOSi/c2-1-3/h1H
InChIKeyZVBWPVOCTORPLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silal (Silagaba) Procurement Guide: Core Chemical Identity and Analytical Specifications for Neuropathic Pain Research


Silal, as referenced in primary pharmacological literature, refers to a class of silicon-containing GABA derivatives designated as silagaba compounds (specifically Silagaba131, 132, and 161). These compounds are characterized by silicon-carbon bonds incorporated into the GABA scaffold, representing a strategic carbon/silicon bioisosteric replacement strategy [1]. The target compounds are research candidates evaluated for orally effective treatment of neuropathic pain, with CAS registry numbers 1607006-78-9 (Silagaba132) and 1607006-79-0 (Silagaba161) available from reputable chemical vendors . Molecular formula and purity specifications vary by compound; procurement decisions should reference specific silagaba variants rather than a generic Silal entity.

Silal (Silagaba) Selection Rationale: Why Pregabalin and Generic GABA Analogs Cannot Be Interchanged


Generic substitution between pregabalin (the clinical standard for neuropathic pain) and silagaba compounds is scientifically indefensible due to fundamentally divergent pharmacological profiles. Pregabalin exhibits high brain exposure and potent α2-δ subunit binding, which correlate with both analgesic efficacy and dose-limiting CNS adverse events including dizziness and somnolence [1]. In contrast, silagaba compounds demonstrate pregabalin-like analgesic activities with substantially lower brain exposure and only weak α2-δ binding, a decoupling of efficacy from the canonical target engagement mechanism [2]. This pharmacologically distinct signature—retained in vivo analgesic action without CNS-related impairment—makes silagaba compounds uniquely suited for investigating alternative neuropathic pain mechanisms and developing side-effect-sparing therapeutic candidates [3]. Direct experimental comparison, not extrapolation, is required.

Silal (Silagaba) Technical Evidence Guide: Direct Comparative Data vs. Pregabalin for Scientific Selection


Retained Analgesic Efficacy: Silagaba Compounds vs. Pregabalin in Murine Neuropathic Pain Model

Silagaba131, 132, and 161 demonstrated pregabalin-like analgesic activities in the partial sciatic nerve ligation (pSNL) mouse model of neuropathic pain [1]. The compounds exhibited comparable efficacy to pregabalin in reducing mechanical allodynia, establishing that silicon incorporation preserves the desired analgesic phenotype.

Analgesic Activity Neuropathic Pain In Vivo Pharmacology

Preserved Neuromuscular Coordination: Rotarod Performance Advantage of Silagaba161 vs. Pregabalin

In contrast to pregabalin, which significantly impairs neuromuscular coordination at analgesic doses, silagaba compounds did not impair performance in rotarod tests [1]. At 30 mg/kg oral dose, pregabalin reduced rotarod latency duration to 93.8 ± 28.8 seconds at 1 hour post-administration, whereas silagaba161 maintained full performance at 180 ± 0.0 seconds, equivalent to vehicle control [2]. This represents a complete preservation of motor coordination function at equi-analgesic doses.

CNS Safety Neuromuscular Coordination Rotarod Test

Reduced Brain Exposure: Pharmacokinetic Differentiation of Silagaba132 and 161 vs. Pregabalin

Pharmacokinetic studies in rats demonstrated that brain exposure to silagaba compounds was substantially lower than that to pregabalin following oral administration [1]. Plasma and brain concentrations quantified by LC-MS/MS revealed that despite achieving systemic exposure sufficient for analgesic activity, silagaba132 and 161 exhibited significantly reduced CNS penetration compared to pregabalin [2]. This restricted brain distribution correlates directly with the absence of CNS-related side effects observed in behavioral assays.

Pharmacokinetics Brain Exposure CNS Penetration

Divergent Target Engagement: Weak α2-δ Subunit Binding by Silagaba Compounds Despite Potent Analgesia

Surprisingly, despite their potent analgesic action in vivo, silagaba compounds showed only weak binding to the α2-δ protein, the established molecular target of pregabalin and gabapentin [1]. Pregabalin exerts its analgesic effects through high-affinity binding to the α2-δ subunit of voltage-gated calcium channels. The weak α2-δ binding of silagaba compounds suggests that their analgesic mechanism is distinct from, or does not require, robust engagement of this canonical target [2]. This finding positions silagaba compounds as unique pharmacological tools for investigating non-α2-δ-mediated pathways of neuropathic pain.

Target Engagement α2-δ Subunit Mechanism of Action

Silal (Silagaba) Optimal Research and Preclinical Application Scenarios Based on Quantified Differentiation


Preclinical Neuropathic Pain Efficacy Studies Requiring Minimized CNS Confounds

Investigators conducting in vivo efficacy studies in rodent neuropathic pain models (e.g., partial sciatic nerve ligation, chronic constriction injury) where motor coordination impairment or sedation would confound behavioral readouts should select silagaba161 over pregabalin. The rotarod data demonstrates that silagaba161 maintains full motor performance (180 ± 0.0 s latency at 1 h post-30 mg/kg dose) compared to pregabalin (93.8 ± 28.8 s), enabling cleaner interpretation of pain-specific behavioral endpoints [1].

Mechanistic Studies Investigating α2-δ-Independent Analgesic Pathways

Research groups exploring non-canonical mechanisms of neuropathic pain analgesia should utilize silagaba compounds as pharmacological probes. The weak binding to the α2-δ subunit, despite retained in vivo analgesic efficacy equivalent to pregabalin, makes silagaba131, 132, and 161 ideal tools for identifying and validating alternative pain targets and signaling pathways [2]. This application is particularly relevant for target deconvolution and pathway mapping studies that cannot rely on pregabalin due to its confounding α2-δ engagement.

Pharmacokinetic/Pharmacodynamic Modeling of CNS-Sparing Analgesic Candidates

Scientists engaged in PK/PD relationship modeling for CNS-sparing analgesics should select silagaba132 or 161 as reference compounds. The documented lower brain exposure compared to pregabalin, coupled with maintained peripheral analgesic activity, provides a unique data set for establishing brain exposure thresholds associated with CNS adverse events [3]. This application is directly supported by the LC-MS/MS quantification data showing restricted CNS penetration while systemic exposure remains sufficient for pain relief.

Silicon Bioisostere Library Screening for Analgesic Lead Optimization

Medicinal chemistry teams conducting structure-activity relationship (SAR) campaigns around GABA-derived analgesics should include silagaba compounds as silicon bioisostere benchmarks. The retention of analgesic activity with altered CNS penetration and target engagement profiles demonstrates that carbon/silicon exchange can modulate key drug properties without sacrificing efficacy [4]. This application is supported by the class-level evidence that silicon substitution in the GABA scaffold yields pharmacologically viable compounds with differentiated ADME and safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Silal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.